molecular formula C9H9BrO4 B179689 Methyl 5-bromo-2-hydroxy-3-methoxybenzoate CAS No. 134419-43-5

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

Cat. No. B179689
CAS RN: 134419-43-5
M. Wt: 261.07 g/mol
InChI Key: CWMGOQPZJWFRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromo-2-hydroxy-3-methoxybenzoate” is a chemical compound with the molecular formula C9H9BrO4 . It has a molecular weight of 261.07 . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 261.07 . The compound is not miscible in water .

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis of a zinc phthalocyanine derivative substituted with a compound structurally related to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. This derivative exhibits promising properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Natural Product Chemistry : Zhao et al. (2004) isolated various bromophenol derivatives, including this compound, from the red alga Rhodomela confervoides. These compounds were evaluated for activity against human cancer cell lines and microorganisms, though they were found to be inactive in these assays. This research contributes to the understanding of marine natural products and their potential applications (Zhao et al., 2004).

  • Synthetic Chemistry : There are studies focused on the synthesis of compounds structurally related to this compound. For example, Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate, demonstrating methodologies that could be relevant for the synthesis of this compound and its analogs (Bing-he, 2008).

  • Pharmaceutical Intermediates : Bao Li-jiao (2013) conducted a study on the synthesis of Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate of bifendate, which indicates the role of similar bromo-methoxybenzoate compounds in pharmaceutical manufacturing (Bao Li-jiao, 2013).

  • Cross-Coupling Reactions in Organic Synthesis : Shinohara et al. (2014) developed a silica gel-promoted synthesis of 2-bromo-3-hydroxybenzoate derivatives, demonstrating the use of derivatives of this compound in facilitating cross-coupling reactions, a fundamental process in organic synthesis (Shinohara et al., 2014).

  • Antioxidant Properties : Li et al. (2011) isolated bromophenol compounds from Rhodomela confervoides, including derivatives structurally related to this compound, and evaluated their antioxidant activities. This research highlights the potential of these compounds as natural antioxidants (Li et al., 2011).

Mechanism of Action

The mechanism of action for “Methyl 5-bromo-2-hydroxy-3-methoxybenzoate” is not specified in the available sources. As a pharmaceutical intermediate, its mechanism of action would depend on the specific drug it is used to produce .

Safety and Hazards

This compound may cause skin and eye irritation. It may also cause respiratory irritation. Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “Methyl 5-bromo-2-hydroxy-3-methoxybenzoate” are not specified in the available sources. As a pharmaceutical intermediate, its use would likely depend on the development of new drugs that require this compound in their synthesis .

properties

IUPAC Name

methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMGOQPZJWFRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567625
Record name Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134419-43-5
Record name Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To prepare this compound, initially 1.0 mL of 98% concentrated sulfuric acid was added to a solution of 5-bromo-2-hydroxy-3-methoxy-benzoic acid, (compound 6) (1.0 g, 4.0 mmol) in 50 of methanol. The reaction mixture was refluxed overnight until thin layer chromatography using 20% ethyl acetate and 80% hexane as the mobile phase indicated that the reaction was complete. After evaporating the methanol, the residue was dissolved in 60 mL of ethyl acetate and washed with a saturated NaHCO3 aqueous solution and then brine. After drying with anhydrous sodium sulfate, the solution was concentrated, and the crude product was purified on a silica gel column to isolate the intermediate, 5-bromo-2-hydroxy-3-methoxy-benzoic acid methyl ester. The yield of this intermediate was 94%. The 1H-NMR spectrum (300 MHz, CDCl3) of the purified product was: 3.88 (s 3H), 3.95 (s, 3H), 7.09 (d, 1H), 7.55 (t, 1H), 10.96 (d, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To prepare this compound, initially 1.0 mL of 98% concentrated sulfuric acid was added to a solution of 5-bromo-2-hydroxy-3-methoxy-benzoic acid, (compound 6) (1.0 g, 4.0 mmol) in 50 ml of methanol. The reaction mixture was refluxed overnight until thin layer chromatography using 20% ethyl acetate and 80% hexane as the mobile phase indicated that the reaction was complete. After evaporating the methanol, the residue was dissolved in 60 mL of ethyl acetate and washed with a saturated NaHCO3 aqueous solution and then brine. After drying with anhydrous sodium sulfate, the solution was concentrated, and the crude product was purified on a silica gel column to isolate the intermediate, 5-bromo-2-hydroxy-3-methoxy-benzoic acid methyl ester. The yield of this intermediate was 94%. The 1H-NMR spectrum (300 MHz, CDCl3) of the purified product was: 3.88 (s 3H), 3.95 (s, 3H), 7.09 (d, 1H), 7.55 (t, 1H), 10.96 (d, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.